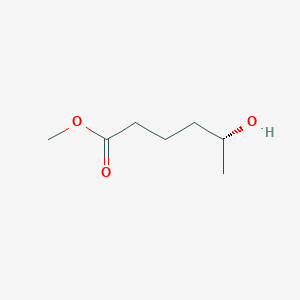![molecular formula C8H9N3O B3254781 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 244127-32-0](/img/structure/B3254781.png)
3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Vue d'ensemble
Description
3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the pyrazolopyrimidine family and has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Applications De Recherche Scientifique
Crystallographic Analysis
The compound 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been analyzed through X-ray crystallography, revealing its supramolecular structure. This analysis provided insights into its hydrogen-bonded and π–π stacking dimers, with an energetic interplay between these dimers studied using B3LYP DFT calculations and Bader’s atoms in molecules’ (AIM) theory (Borbulevych, 2010).
Synthesis Pathways
Several studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones, providing diverse synthetic pathways. These studies have corrected previous synthesis methods and identified novel reactions, thus offering experimentalists alternative routes for synthesizing these compounds (Gavrin et al., 2007).
Pharmaceutical Research
In pharmaceutical research, pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been studied for their potential anticonvulsant and antidepressant activities. Some compounds showed significant effects, comparable or superior to reference drugs like carbamazepine and fluoxetine (Zhang et al., 2016).
Antimicrobial Properties
Studies on the antimicrobial properties of pyrazolo[1,5-a]pyrimidin-7-ones revealed pronounced activities in some synthesized compounds. The 3,5-dimethyl-1H-pyrazol-1-yl moiety linked to the pyrimidine plays a crucial role in manifesting activity (Sirakanyan et al., 2021).
Neuroinflammation Imaging
Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), recognized as a biomarker of neuroinflammatory processes. Some derivatives showed promising results in positron emission tomography (PET) imaging on rodent models of neuroinflammation (Damont et al., 2015).
RNA Polymerase Inhibition
Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antimicrobial activity, specifically as RNA polymerase inhibitors. The study included molecular docking and the determination of minimum inhibitory concentration (MIC) for active compounds (Abdallah & Elgemeie, 2022).
Propriétés
IUPAC Name |
3,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-4-9-11-7(12)3-6(2)10-8(5)11/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZWZNZTASGOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B3254703.png)
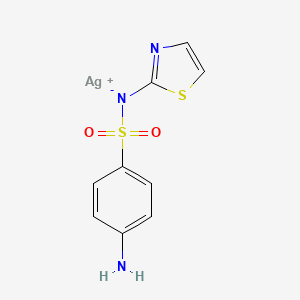

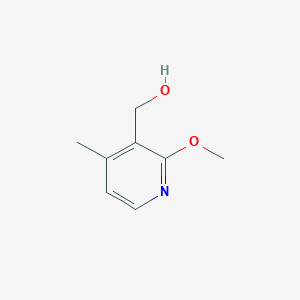

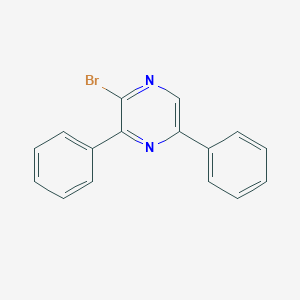
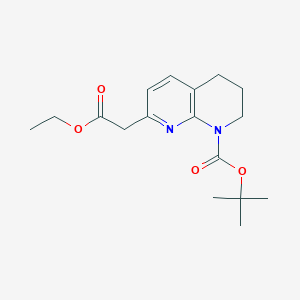

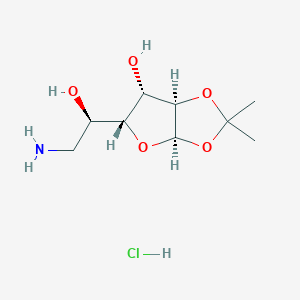

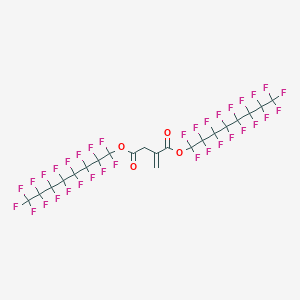
![6-Chloro-3-phenylbenzo[c]isoxazole](/img/structure/B3254760.png)
